molecular formula C9H11BrO3S B8766954 4-Bromo-3-methylbenzyl methanesulfonate

4-Bromo-3-methylbenzyl methanesulfonate

Cat. No.: B8766954
M. Wt: 279.15 g/mol
InChI Key: UREHNNGWPNYPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylbenzyl methanesulfonate is an organobromine compound belonging to the methanesulfonate ester family. It features a benzyl group substituted with a bromine atom at the 4-position and a methyl group at the 3-position, combined with a methanesulfonate leaving group. This structure confers unique reactivity, making it valuable in organic synthesis as an alkylating agent or intermediate for coupling reactions.

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

(4-bromo-3-methylphenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11BrO3S/c1-7-5-8(3-4-9(7)10)6-13-14(2,11)12/h3-5H,6H2,1-2H3

InChI Key

UREHNNGWPNYPIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)COS(=O)(=O)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The methanesulfonate group is a common functional moiety in alkylating agents and industrial chemicals. Below is a comparative analysis of 4-bromo-3-methylbenzyl methanesulfonate with three structurally related compounds:

Compound Structure Reactivity Toxicity Applications
This compound Benzyl group with 4-Br, 3-CH₃; methanesulfonate leaving group High alkylation potential due to electron-withdrawing Br and steric hindrance Limited data; likely moderate toxicity based on bromine and sulfonate groups Intermediate in pharmaceuticals, agrochemicals, or cross-coupling reactions
Methyl methanesulfonate (MMS) Simple methanesulfonate ester (CH₃SO₃CH₃) Direct alkylating agent; reacts with DNA/RNA nucleophiles Genotoxic (induces DNA strand breaks); p53 activation at 200 μM Laboratory mutagen, cancer research
Lead methanesulfonate Pb²⁺ salt of methanesulfonic acid (Pb(CH₃SO₃)₂) Corrosive to metals; decomposes to sulfur oxides under heat Neurotoxic, hematotoxic; severe respiratory and dermal irritation Electroplating, battery manufacturing
Benzyl methanesulfonate Unsubstituted benzyl group with methanesulfonate Less reactive than brominated analogs due to absence of electron-withdrawing groups Lower genotoxicity compared to MMS Solvent, polymer synthesis

Mechanistic and Toxicological Differences

  • DNA Damage Mechanisms: MMS directly alkylates DNA, causing base pair mismatches and strand breaks. At 200 μM, it activates p53 in ~25% of cells, indicating moderate genotoxic potency . this compound likely exhibits slower alkylation kinetics due to steric hindrance from the bromine and methyl groups. Its bromine substituent may also enhance lipophilicity, increasing membrane permeability compared to MMS.
  • Toxicokinetics: MMS and benzyl methanesulfonate are metabolized via hydrolysis, yielding methanesulfonic acid and methanol. Lead methanesulfonate poses persistent environmental and occupational hazards due to lead bioaccumulation .

Research Findings

  • Potency and Dose-Response :

    • MMS requires higher concentrations (200 μM) than etoposide (0.3 μM) to achieve equivalent p53 activation, reflecting its lower potency .
    • Substituted benzyl methanesulfonates, such as 4-bromo-3-methyl derivatives, are hypothesized to exhibit intermediate potency between MMS and etoposide, though experimental validation is needed.
  • Industrial Relevance :

    • Lead methanesulfonate’s use in electroplating is declining due to toxicity concerns, whereas brominated methanesulfonates remain niche intermediates in specialty chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.